1,3,5-triazina-2,4-diaminas
1,3,5-Triazine-2,4-diamines are a class of heterocyclic compounds characterized by the presence of a triazine ring with two amino groups attached at positions 2 and 4. These materials exhibit versatile chemical properties due to their aromatic nature and amine functionalities, making them valuable in various applications.
The primary structures of 1,3,5-triazine-2,4-diamines can be represented as:
\[ \text{NH}_2-\text{C}(=N\text{N}=) \text{C}-\text{N}(\text{H})_2 \]
These compounds are often used in the synthesis of other heterocycles and polymers due to their reactive amine groups. They can act as bifunctional crosslinking agents, enabling the formation of robust materials with improved mechanical properties.
In addition, 1,3,5-triazine-2,4-diamines find applications in the development of drug molecules, herbicides, and adhesives due to their unique structural features. Their ability to form stable complexes and crosslinks makes them particularly useful in controlled release systems and adhesive formulations.

Estructura | Nombre químico | CAS | MF |
---|---|---|---|
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Atraton | 1610-17-9 | C9H17N5O |
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1,3,5-Triazine-2,4-diamine,6-chloro-N2,N2,N4-triethyl- | 1912-26-1 | C9H16ClN5 |
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6-chloro-N2-phenyl-1,3,5-triazine-2,4-diamine | 16007-72-0 | C9H8ClN5 |
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1,3,5-Triazine-2,4-diamine,6-hydrazinyl-N2,N4-dimethyl- | 10409-79-7 | C5H11N7 |
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N2,N2-Dimethyl-6-(2,2,2-trifluoroethoxy)-1,3,5-triazine-2,4-diamine | 145963-84-4 | C7H10F3N5O |
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Sebuthylazin | 7286-69-3 | C9H16ClN5 |
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1,2,4-Triazolo[4,3-a][1,3,5]triazine-3,5,7-triamine | 7144-22-1 | C4H6N8 |
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Propanenitrile,2-[[4-chloro-6-(cyclopropylamino)-1,3,5-triazin-2-yl]amino]-2-methyl- | 32889-48-8 | C10H13ClN6 |
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1,3,5-Triazine-2,4-diamine,6,6'-(1,4-butanediyl)bis- | 4341-27-9 | C10H16N10 |
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6-(4-Chlorophenyl)-1,3,5-triazine-2,4-diamine | 4514-53-8 | C9H8ClN5 |
Literatura relevante
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1. Characterization of coal-based fulvic acid and the construction of a fulvic acid molecular model†Guan-qun Gong,Xin Yuan,Ying-jie Zhang,Ya-jun Li,Wei-xin Liu,Ming Wang,Yu-feng Zhao,Liang-wei Xu RSC Adv., 2020,10, 5468-5477
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2. Branched dimerization of Tat peptide improves permeability to HeLa and hippocampal neuronal cells†I. Abrrey Monreal,Qian Liu,Katherine Tyson,Tyler Bland,Doralyn S. Dalisay,Erin V. Adams,Gary A. Wayman,Hector C. Aguilar,Jonel P. Saludes Chem. Commun., 2015,51, 5463-5466
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3. Characterization and validation of sampling and analytical methods for mycotoxins in workplace airDanièle Jargot,Sandrine Melin Environ. Sci.: Processes Impacts, 2013,15, 633-644
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Mi-Hee Jung,Kyoung Chul Ko,Woo Ram Lee Dalton Trans., 2019,48, 15074-15090
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Joseph R. Lovett,Matthew J. Derry,Pengcheng Yang,Fiona L. Hatton,Nicholas J. Warren,Patrick W. Fowler,Steven P. Armes Chem. Sci., 2018,9, 7138-7144
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